molecular formula C18H22ClN3O3S2 B2809485 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide CAS No. 921925-55-5

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cycloheptylacetamide

Cat. No. B2809485
CAS RN: 921925-55-5
M. Wt: 427.96
InChI Key: QQHYGLZCTOGCQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazole, a core structure in this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Structure-Activity Relationship Studies

Studies on similar compounds have focused on understanding the structure-activity relationships (SAR) within various chemical classes, including sulfonamides and thiazoles. For example, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored the metabolic stability and in vivo efficacy of compounds with related structural features (Stec et al., 2011).

Anticonvulsant and Antimicrobial Applications

Compounds incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. For instance, derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were evaluated for anticonvulsant activity, and several showed promising results (Farag et al., 2012). Additionally, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety were synthesized and showed significant antimicrobial activity (Darwish et al., 2014).

Antitumor and Antiviral Research

The exploration of sulfonamide derivatives for antitumor and antiviral activities is a significant area of research. Some novel sulfonamide derivatives have been investigated for their cytotoxic activity, showing potent effects against cancer cell lines (Ghorab et al., 2015). Additionally, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for their anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S2/c19-13-7-9-16(10-8-13)27(24,25)22-18-21-15(12-26-18)11-17(23)20-14-5-3-1-2-4-6-14/h7-10,12,14H,1-6,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHYGLZCTOGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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